molecular formula C7H15N B2833169 1-Cyclopropylbutan-2-amine CAS No. 910383-54-9

1-Cyclopropylbutan-2-amine

Cat. No.: B2833169
CAS No.: 910383-54-9
M. Wt: 113.204
InChI Key: JCXKPIBKDPHVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylbutan-2-amine is an organic compound with the molecular formula C7H15N It features a cyclopropyl group attached to a butan-2-amine backbone

Scientific Research Applications

1-Cyclopropylbutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “1-Cyclopropylbutan-2-amine” includes several hazard statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutan-2-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopropylmethylamine with butan-2-one under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbutan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but has a simpler structure.

    Butan-2-amine: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylmethylamine: Similar in structure but with a different alkyl chain length.

Uniqueness: 1-Cyclopropylbutan-2-amine is unique due to the presence of both the cyclopropyl group and the butan-2-amine backbone. This combination imparts distinct steric and electronic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclopropylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7(8)5-6-3-4-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKPIBKDPHVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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